molecular formula C9H19NO B13183857 2-[1-(Aminomethyl)cyclobutyl]butan-2-OL

2-[1-(Aminomethyl)cyclobutyl]butan-2-OL

Cat. No.: B13183857
M. Wt: 157.25 g/mol
InChI Key: KVPXAGVTLGJEBN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[1-(Aminomethyl)cyclobutyl]butan-2-OL is an organic compound with the molecular formula C₉H₁₉NO It is a cyclobutyl derivative, characterized by the presence of an aminomethyl group and a butan-2-ol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-(Aminomethyl)cyclobutyl]butan-2-OL typically involves the cyclization of appropriate precursors followed by functional group modifications. One common method involves the reaction of cyclobutanone with formaldehyde and ammonia to introduce the aminomethyl group. Subsequent reduction and alkylation steps yield the desired butan-2-OL derivative.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous processes. These methods often utilize optimized reaction conditions, such as controlled temperature and pressure, to maximize yield and purity. Catalysts and solvents are selected to enhance reaction efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

2-[1-(Aminomethyl)cyclobutyl]butan-2-OL undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form different alcohol derivatives.

    Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclobutanone derivatives, while reduction can produce various alcohols.

Scientific Research Applications

2-[1-(Aminomethyl)cyclobutyl]butan-2-OL has diverse applications in scientific research:

    Chemistry: It serves as a building block for synthesizing complex organic molecules and studying reaction mechanisms.

    Biology: The compound is used in biochemical assays to investigate enzyme interactions and metabolic pathways.

    Medicine: Research explores its potential as a pharmacological agent, particularly in the development of new drugs.

    Industry: It is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-[1-(Aminomethyl)cyclobutyl]butan-2-OL involves its interaction with molecular targets such as enzymes and receptors. The aminomethyl group can form hydrogen bonds and electrostatic interactions, influencing the compound’s binding affinity and specificity. Pathways involved may include signal transduction and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    Cyclobutanol: A simpler cyclobutyl alcohol with similar structural features.

    2-Aminomethylcyclobutanol: A compound with an aminomethyl group attached to the cyclobutyl ring.

    Butan-2-OL: A straightforward butanol derivative without the cyclobutyl ring.

Uniqueness

2-[1-(Aminomethyl)cyclobutyl]butan-2-OL is unique due to its combination of a cyclobutyl ring, aminomethyl group, and butan-2-OL moiety. This structural arrangement imparts distinct chemical and biological properties, making it valuable for specialized applications.

Properties

Molecular Formula

C9H19NO

Molecular Weight

157.25 g/mol

IUPAC Name

2-[1-(aminomethyl)cyclobutyl]butan-2-ol

InChI

InChI=1S/C9H19NO/c1-3-8(2,11)9(7-10)5-4-6-9/h11H,3-7,10H2,1-2H3

InChI Key

KVPXAGVTLGJEBN-UHFFFAOYSA-N

Canonical SMILES

CCC(C)(C1(CCC1)CN)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.